molecular formula C16H13ClN2O3S2 B2876760 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 325986-74-1

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2876760
CAS RN: 325986-74-1
M. Wt: 380.86
InChI Key: QVCXVYWOKFGZOL-UHFFFAOYSA-N
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Description

The compound “N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide” is a synthetic compound that likely belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups including a thiazole ring, a thiophene ring, and a benzamide group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and highly specific, depending on the exact nature of the compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include its molecular weight, solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s being studied for potential therapeutic applications, its mechanism of action would depend on the specific biological targets it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCXVYWOKFGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide

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